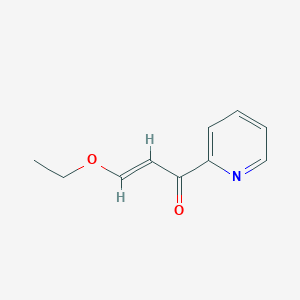
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H11NO2 It features a pyridine ring attached to a propenone moiety, with an ethoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, reduced ketones, and other functionalized compounds.
Scientific Research Applications
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one: This compound has a phenyl group instead of an ethoxy group and exhibits different chemical and biological properties.
3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one: The position of the pyridine ring is different, which can affect its reactivity and applications.
Uniqueness
3-Ethoxy-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its ethoxy group and the position of the pyridine ring make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-8-6-10(12)9-5-3-4-7-11-9/h3-8H,2H2,1H3/b8-6+ |
InChI Key |
QRPGFDRXXBWZNN-SOFGYWHQSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=CC=N1 |
Canonical SMILES |
CCOC=CC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















